1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid
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Description
The compound “1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Chemical Reactions Analysis
The Boc group is stable to a variety of reaction conditions, but can be removed under acidic conditions or with certain reagents like trifluoroacetic acid . This allows the amine to be deprotected and participate in further reactions. The carboxylic acid group can also undergo a variety of reactions, including esterification and amide bond formation.Scientific Research Applications
Dipeptide Synthesis
The compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . This application is particularly useful in the field of biochemistry, where peptides and proteins play a crucial role.
2. Deprotection of tert-butoxycarbonyl (Boc) Amino Acids The compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids. This process is essential in peptide synthesis, where protecting groups like Boc are used to prevent unwanted side reactions .
Synthesis of Sulfonamide Series
The compound can be used in the synthesis of sulfonamide series from piperidine derivatives . Sulfonamides are a class of compounds widely used in medicinal chemistry due to their antibacterial properties.
4. Synthesis of Functional Cationic Polymers and Antimicrobial Agents The compound can be used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents . These materials have applications in various fields, including water treatment, drug delivery, and tissue engineering.
Synthesis of Phosphatidyl Ethanolamines
The compound is employed in the synthesis of phosphatidyl ethanolamines . Phosphatidyl ethanolamines are a class of phospholipids found in biological membranes. They are involved in cell signaling and membrane fusion.
Synthesis of Ornithine
The compound is used in the synthesis of ornithine . Ornithine is an amino acid that plays a role in the urea cycle, which is a process in the liver that detoxifies ammonia by converting it into urea.
properties
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]indole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-8-4-9-19-10-7-12-5-6-13(15(20)21)11-14(12)19/h5-7,10-11H,4,8-9H2,1-3H3,(H,18,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQHQHXUYHOJMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401139422 |
Source
|
Record name | 1-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]propyl]-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401139422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid | |
CAS RN |
1005378-70-0 |
Source
|
Record name | 1-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]propyl]-1H-indole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005378-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]propyl]-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401139422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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